molecular formula C10H13NO B3321816 3-(2-Methylphenyl)azetidin-3-ol CAS No. 1388040-60-5

3-(2-Methylphenyl)azetidin-3-ol

Cat. No. B3321816
CAS RN: 1388040-60-5
M. Wt: 163.22
InChI Key: WVBOTKUTFXJJBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-(2-Methylphenyl)azetidin-3-ol, azetidines in general can be synthesized through various methods. For instance, new azetidine and oxetane amino acid derivatives can be prepared through aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the radical mediated rearrangement of appropriately substituted 3-(2-bromobenzyloxy)azetidin-2-ones .

Scientific Research Applications

Synthetic Chemistry

Azetidines, including “3-(2-Methylphenyl)azetidin-3-ol”, are immensely reactive and constitute an important yet undeveloped research area in synthetic chemistry . They are ubiquitously found in natural products and are significant in medicinal chemistry .

Amino Acid Surrogates

Azetidines are considered remarkable for their aptness as amino acid surrogates . This makes “this compound” potentially useful in the synthesis of peptides and proteins.

Peptidomimetic and Nucleic Acid Chemistry

The potential of azetidines in peptidomimetic and nucleic acid chemistry is considered remarkable . This suggests that “this compound” could be used in the design and synthesis of peptidomimetics and nucleic acid analogs.

Catalytic Processes

Azetidines also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . This implies that “this compound” could be used as a catalyst in these reactions.

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This suggests that “this compound” could be used in the synthesis of larger ring systems.

Functionalized Azetidines

Recent developments in synthetic strategies towards functionalized azetidines have been addressed . “this compound” could be used in the synthesis of functionally decorated heterocyclic compounds.

properties

IUPAC Name

3-(2-methylphenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBOTKUTFXJJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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